molecular formula C12H9NO4 B1662270 2-Carboxy-3-carboxymethylquinoline CAS No. 132623-44-0

2-Carboxy-3-carboxymethylquinoline

Cat. No. B1662270
M. Wt: 231.2 g/mol
InChI Key: IFXJDEHFADWURH-UHFFFAOYSA-N
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Description

2-Carboxy-3-carboxymethylquinoline (CCMQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CCMQ is a derivative of quinoline, a heterocyclic aromatic compound, and has a carboxylic acid group attached to its carbon structure.

Scientific Research Applications

Antagonism of the Glycine Site on the NMDA Receptor

2-Carboxytetrahydroquinolines, derived from kynurenic acid (a relative of 2-Carboxy-3-carboxymethylquinoline), have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor. This research demonstrates the conformational and stereochemical requirements for such activity, highlighting the relevance of these compounds in studying NMDA receptor functions (Carling et al., 1992).

Chemistry and Synthetic Applications

Research on 2-chloroquinoline-3-carbaldehyde and related analogs, which includes 2-Carboxy-3-carboxymethylquinoline, covers the synthesis of quinoline ring systems and the construction of fused or binary heterocyclic systems. This encompasses the biological evaluation and synthetic applications of these compounds, demonstrating their significance in the field of medicinal chemistry (Hamama et al., 2018).

Inhibition of 2-Oxoglutarate Oxygenases

5-Carboxy-8-hydroxyquinoline, related to 2-Carboxy-3-carboxymethylquinoline, has been found to be a broad-spectrum inhibitor of 2-oxoglutarate and iron-dependent oxygenases. This has implications for therapeutic targets in human diseases, demonstrating the wide-ranging potential of carboxyquinolines in medical research (Hopkinson et al., 2013).

PARP-1 Inhibitors

Quinoline-8-carboxamides, a new class of inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), have been designed and synthesized. These compounds maintain the required pharmacophore conformation through an intramolecular hydrogen bond. This research indicates the potential of quinoline derivatives, like 2-Carboxy-3-carboxymethylquinoline, in therapeutic activities related to enzyme inhibition (Lord et al., 2009).

Radiochemiluminescence Properties

Carboxyquinolines, including 2-carboxyquinoline, exhibit radiochemiluminescence when radiolyzed to 1,4-dihydroquinolines, emitting light in the presence of oxygen. This property suggests potential applications in radiation dosimetry and analytical methods (Papadopoulos et al., 2000).

Structure-Cytotoxic Activity Relationship

Derivatives of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides have been studied for their cytotoxic activity on cancer lines. This study provides insights into the influence of substituents on the biological activity of quinoline derivatives, which is relevant to 2-Carboxy-3-carboxymethylquinoline (Soural et al., 2011).

properties

IUPAC Name

3-(carboxymethyl)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-10(15)6-8-5-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-5H,6H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXJDEHFADWURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Carboxymethyl)quinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JC Brown III, HW Tse, DA Skifter… - Journal of …, 1998 - Wiley Online Library
… In contrast, we found that the derivative of homoquinolinate, 2-carboxy-3-carboxymethylquinoline, markedly inhibited the NMDA-insensitive binding of [3H]homoquinolinate without …
Number of citations: 33 onlinelibrary.wiley.com
AP Mallon - 2004 - theses.gla.ac.uk
… The use of 2-carboxy-3-carboxymethylquinoline (CCMQ) to displace the reported NMDA-insensitive binding had no effect on either baseline fEPSP slope or the depression caused by …
Number of citations: 5 theses.gla.ac.uk
S Grimwood, KA Wafford, A Macaulay… - Journal of …, 2002 - Wiley Online Library
… [ 3 H]HQ (23.5 Ci/mmol), d-AP5 (d(–)-2-amino-5-phosphonopentanoic acid), CCMQ (2-carboxy-3-carboxymethylquinoline), R-CPP (3-[(R)-2-carboxypiperazin-4-yl]-propyl-1-phosphonic …
Number of citations: 12 onlinelibrary.wiley.com
D Jane - Glutamate and GABA receptors and transporters, 2001 - books.google.com
… The two sites can be distinguished by the use of an additional ligand such as 2-carboxy-3-carboxymethylquinoline (CCMQ), which binds only to the novel binding site. The enhanced …
Number of citations: 2 books.google.com
AM Davis - 1999 - search.proquest.com
… Additionally, 1mM 2-carboxy-3carboxymethylquinoline (CCMQ) is added to eliminate the non-NMDA [3H] HQ binding sites, specifically the quinoline transporter site, thus allowing for …
Number of citations: 0 search.proquest.com

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